Chiral separation reproducibility suffers from inconsistent brucine solid forms. Brucine dihydrate (CAS 5892-11-5) eliminates this variability as the thermodynamically stable hydrate at ambient RH, ensuring reliable chiral resolution. • 45-fold lower acute toxicity than strychnine (LD₅₀ 50.10 vs 1.10 mg/kg) for safer in vivo use. • Validated for ibuprofen enantiomer separation (detection limit 4.9 µg) and asymmetric catalysis. • Defined monoclinic dihydrate; stable at ambient conditions (anhydrate requires <40% RH). • Analytical reference standard for UHPLC-MS/MS (linear range 1-500 ng/mL, precision <15%).
Molecular FormulaC23H34N2O8
Molecular Weight466.5 g/mol
CAS No.5892-11-5
Cat. No.B1375648
⚠ Attention: For research use only. Not for human or veterinary use.
Crystals. Sol in water or alcohol. The solns are neutral or slightly acid. /Hydrochloride/ Prisms, dec 230 °C. Sol in water or alcohol. /Nitrate dihydrate/ Slightly soluble in ethyl ether and benzene; very soluble in ethanol. Slightly sol in water, ether, glycerin and ethyl acetate. Soluble in alcohol, chloroform, and benzene; slightly soluble in ether, glycerol, and ethyl acetate. In water, 3.2X10+3 mg/l @ 15 °C Solubility in water: poo
Structure & Identifiers
Interactive Chemical Structure Model
Brucine Dihydrate Core Profile
Brucine dihydrate (CAS 5892-11-5) is the stoichiometric dihydrate crystalline form of the Strychnos alkaloid brucine, distinguished by its monoclinic crystal system and a melting point range of 176–178 °C . As the second most abundant alkaloid in Semen Strychni (Strychnos nux-vomica), it shares structural homology with the more potent convulsant strychnine yet exhibits a markedly different toxicity and activity spectrum [1]. The dihydrate (HyA) represents a specific solid form within a complex hydrate landscape that also includes an anhydrate (AH) and a tetrahydrate (HyB), each with distinct thermodynamic stability ranges governed by relative humidity and temperature [2]. Brucine dihydrate is moderately soluble in methanol and sparingly soluble in water, and it is employed extensively as a chiral resolving agent, a pharmacological tool compound, and a reference standard in analytical chemistry [3].
Chiral separationSupports enantiomeric resolution of racemic acids as a chiral selector.
PharmacologyEnables analgesic pathway and in vivo pharmacological studies.
AnalyticalServes as reference standard for Strychnos alkaloid quantification.
[1] Taylor & Francis. (2022). Brucine - Knowledge and References. Toxin Reviews. View Source
[2] Braun, D. E., & Griesser, U. J. (2016). Stoichiometric and Nonstoichiometric Hydrates of Brucine. Crystal Growth & Design, 16(10), 6111–6121. PMID: 28670204. View Source
[3] Springer Nature. (2024). Brucine. In Dictionary of Toxicology. Springer, Singapore. View Source
Why Brucine Dihydrate Is Not Interchangeable
Substituting brucine dihydrate with strychnine or alternative brucine solid forms introduces critical, quantifiable deviations in experimental outcomes and process robustness. First, the acute toxicity profile diverges by nearly two orders of magnitude: the oral LD₅₀ in mice for brucine is 50.10 mg/kg, compared to 1.10 mg/kg for strychnine, meaning that strychnine is approximately 45‑fold more lethal [1]. Second, pharmacodynamic activity is not equivalent; brucine demonstrates superior analgesic efficacy relative to total Semen Strychni extracts in murine pain models (p < 0.01), indicating that the isolated compound delivers a distinct therapeutic effect that cannot be replicated by simply using the crude plant material or strychnine [2]. Third, the solid‑state form critically dictates stability and handling: anhydrous brucine (AH) is the thermodynamically most stable phase only at relative humidity below 40% at 25 °C, whereas the dihydrate (HyA) is the stable form under a different humidity window [3]. Substituting the dihydrate with the anhydrate will alter hygroscopicity, dissolution kinetics, and long‑term storage behavior. Finally, brucine dihydrate is a chiral molecule with a long history of use as a resolving agent for enantiomeric separations—a function for which strychnine is not equally validated [4]. These four orthogonal points—toxicity, pharmacology, solid‑state stability, and stereochemical utility—collectively render generic substitution scientifically invalid.
Acute toxicity profile differs
Strychnine exhibits a substantially lower acute LD₅₀; toxicity endpoints may not transfer between the two alkaloids.
[1] Ma, L., et al. (1994). Cited in: Taylor & Francis. (2022). Brucine - Knowledge and References. Toxin Reviews. LD50 values for strychnine and brucine. View Source
[2] Zheng, D., Pan, Y., & Li, J. (2014). Comparative Study on the Pharmacodynamic Effects on Anti-inflammation and Analgesia by Brucine, Semen Strychnine and Jiu-Fen San. Information on Traditional Chinese Medicine, (4), 1–3. View Source
[3] Braun, D. E., & Griesser, U. J. (2016). Stoichiometric and Nonstoichiometric Hydrates of Brucine. Crystal Growth & Design, 16(10), 6111–6121. PMID: 28670204. View Source
[4] Springer Nature. (2024). Brucine. In Dictionary of Toxicology. Springer, Singapore. Historical use as a chiral resolving agent. View Source
Brucine Dihydrate Quantitative Comparison
Acute Toxicity vs. Strychnine
Brucine exhibits an oral LD₅₀ of 50.10 mg/kg in mice, whereas its structural analog strychnine displays an LD₅₀ of 1.10 mg/kg [1]. This corresponds to a 45.5‑fold difference in acute lethal toxicity. The assay was conducted via oral gavage in a standardized acute toxicity protocol, with observation over 14 days.
Acute toxicityHead-to-head
LD₅₀: brucine 50.10 mg/kg vs strychnine 1.10 mg/kg (mouse, oral)
Murine model; oral gavage; acute toxicity study (Ma et al. 1994)
Why This Matters
For applications where a wider safety margin is required—such as in vivo pharmacological studies, tool compound use, or process development—the substantially lower acute toxicity of brucine dihydrate relative to strychnine directly reduces handling hazards and regulatory burden.
ToxicologySafety PharmacologyIn Vivo Toxicology
[1] Ma, L., et al. (1994). Cited in: Taylor & Francis. (2022). Brucine - Knowledge and References. Toxin Reviews. LD50 values for strychnine and brucine. View Source
Analgesic Efficacy vs. Crude Extract
In a murine hot‑plate test, brucine significantly increased pain threshold, and in the acetic acid‑induced writhing test, it reduced writhing frequency more effectively than Semen Strychni crude powder (p < 0.01) [1]. The analgesic effect of brucine was superior to that of both Semen Strychni and the traditional formulation Jiu‑Fen San.
Significant pain threshold elevation and reduction in writhing frequency (p < 0.01 vs Semen Strychni)
Comparator Or Baseline
Semen Strychni crude powder (containing both strychnine and brucine) and Jiu‑Fen San
Quantified Difference
Statistically significant superiority of brucine (p < 0.01)
Conditions
Murine hot‑plate test and acetic acid‑induced writhing test; dose not specified but standardized across groups
Why This Matters
This head‑to‑head evidence confirms that isolated brucine dihydrate provides a distinct pharmacological profile that cannot be replicated by the crude botanical material, supporting its selection as a pure reference compound for analgesic mechanism studies or as a lead scaffold in drug discovery.
AnalgesiaPain ModelsPharmacodynamics
[1] Zheng, D., Pan, Y., & Li, J. (2014). Comparative Study on the Pharmacodynamic Effects on Anti-inflammation and Analgesia by Brucine, Semen Strychnine and Jiu-Fen San. Information on Traditional Chinese Medicine, (4), 1–3. View Source
Solid-State Stability vs. Anhydrate
The anhydrate (AH) of brucine is thermodynamically most stable only at relative humidity (RH) below 40% at 25 °C. At higher RH values, the dihydrate (HyA) or tetrahydrate (HyB) becomes the stable form [1]. Specifically, HyA exhibits non‑stoichiometric dehydration behavior at RH < 40%, transforming to an isomorphic dehydrate, while HyB (tetrahydrate) is stable at 25 °C with negligible weight loss between 10% and 90% RH [1].
Hydrate stabilityHead-to-head
Dihydrate stable at RH > 40%, anhydrate only < 40% RH at 25 °C
Anhydrous brucine (AH): stable only at RH < 40% at 25 °C
Quantified Difference
AH is the most stable phase exclusively below 40% RH; dihydrate dominates at moderate humidity
Conditions
25 °C; controlled RH using saturated salt solutions; gravimetric moisture sorption/desorption and PXRD
Why This Matters
Procurement of brucine dihydrate rather than the anhydrate ensures the material remains in the intended solid form under typical laboratory ambient humidity (often 40–60% RH), preventing uncontrolled hydration or dehydration that could compromise reproducibility in crystallization screens, formulation studies, or analytical method validation.
[1] Braun, D. E., & Griesser, U. J. (2016). Stoichiometric and Nonstoichiometric Hydrates of Brucine. Crystal Growth & Design, 16(10), 6111–6121. PMID: 28670204. View Source
Oral Pharmacokinetics
Following oral administration to rats, brucine is rapidly absorbed, achieving Tₘₐₓ in less than 0.5 hours [1]. The oral bioavailability (F) remains dose‑proportional across a four‑fold dose range: 40.31% at 10 mg/kg, 47.15% at 20 mg/kg, and 43.02% at 40 mg/kg [1]. In contrast, strychnine pharmacokinetics in the same model (total alkaloid fraction) show different absorption kinetics and are influenced by co‑administered alkaloids [2].
Strychnine: absorption influenced by other alkaloids; no directly comparable isolated monomer bioavailability reported in the same study
Quantified Difference
Brucine exhibits rapid Tₘₐₓ and consistent dose‑proportional AUC; strychnine Cₘₐₓ and AUC are modestly reduced when co‑administered with total alkaloids
Conditions
Male Sprague‑Dawley rats; oral gavage; LC‑MS/MS quantification; doses of 10, 20, and 40 mg/kg brucine; total alkaloid fraction containing both brucine and strychnine
Why This Matters
The predictable, dose‑proportional oral bioavailability of brucine dihydrate simplifies dose selection and pharmacokinetic modeling in preclinical studies, whereas the absorption of strychnine is subject to matrix effects that introduce variability.
PharmacokineticsADMEIn Vivo Pharmacology
[1] Liu, Y., et al. (2011). Pharmacokinetics of brucine after intravenous and oral administration to rats. Fitoterapia, 82(8), 1302–1308. PMID: 21958965. View Source
[2] Lin, A., et al. (2016). LC‑MS/MS determination and comparative pharmacokinetics of strychnine, brucine and their metabolites in rat plasma after intragastric administration of each monomer and the total alkaloids from Semen Strychni. Journal of Chromatography B, 1008, 65–73. PMID: 26625339. View Source
Preparative Chromatography vs. Strychnine
Using pH‑zone‑refining counter‑current chromatography, a single run from 1.5 g of crude Strychnos nux‑vomica extract yielded 480 mg of brucine with 97.0% HPLC purity, compared to 176 mg of strychnine with 95.1% purity [1]. The brucine yield was 2.7‑fold higher than that of strychnine, and the purity was also superior.
Preparative isolationHead-to-head
480 mg brucine (97.0% purity) vs 176 mg strychnine (95.1%) from 1.5 g extract
480 mg brucine (97.0% purity) from 1.5 g crude extract
Comparator Or Baseline
176 mg strychnine (95.1% purity) from the same 1.5 g crude extract
Quantified Difference
2.73‑fold higher yield for brucine; 1.9 percentage‑point higher purity
Conditions
pH‑zone‑refining counter‑current chromatography; solvent system n‑hexane‑ethyl acetate‑i‑propanol‑water (1:3:1.5:4.5) with 10 mM triethylamine and 5 mM HCl
Why This Matters
For industrial or academic laboratories requiring larger quantities of pure reference material, the higher chromatographic yield of brucine dihydrate translates to improved process efficiency and reduced cost per gram of isolated compound.
[1] Wang, X., Dong, H., Yang, B., Yan, R., & Huang, L. (2013). Large‑Scale Separation of Strychnine and Brucine from Strychnos nux‑vomica L. by pH‑Zone‑Refining Counter‑Current Chromatography. Journal of Liquid Chromatography & Related Technologies, 36(5), 648–657. View Source
Chiral Resolution of Ibuprofen
Optically pure (−)‑brucine, when used as a chiral selector in thin‑layer chromatography, achieves baseline resolution of (±)‑ibuprofen enantiomers on silica gel plates with a detection limit of 4.9 µg [1]. The solvent system employed is acetonitrile‑methanol (5:1, v/v). While strychnine is also a chiral molecule, it is not commonly employed as a chiral selector in validated TLC methods for ibuprofen.
Chiral resolutionClass-level
Detection limit 4.9 µg for (±)-ibuprofen on silica TLC with (−)-brucine
Chiral ChromatographyEnantiomeric SeparationAnalytical Method Development
Evidence Dimension
Enantiomeric resolution capability
Target Compound Data
Detection limit: 4.9 µg for (±)‑ibuprofen enantiomers using (−)‑brucine as chiral selector
Comparator Or Baseline
Strychnine: no comparable validated TLC chiral resolution method for ibuprofen identified
Quantified Difference
Brucine is a proven chiral selector for 2‑arylpropionic acids; strychnine is not equivalently validated for this application
Conditions
Silica gel TLC plate; acetonitrile‑methanol (5:1, v/v); iodine chamber visualization
Why This Matters
Brucine dihydrate is a recognized and validated chiral resolving agent for a range of racemic acids, offering a cost‑effective and experimentally straightforward alternative to more expensive chiral stationary phases for preliminary enantiomeric separations.
Chiral ChromatographyEnantiomeric SeparationAnalytical Method Development
[1] Bhushan, R., & Arora, M. (2004). Resolution of (+/-)-ibuprofen using (-)-brucine as a chiral selector by thin layer chromatography. Biomedical Chromatography, 18(10), 838–840. PMID: 15386571. View Source
Brucine Dihydrate Application Scenarios
Chiral Resolution and Asymmetric Synthesis
Brucine dihydrate is a classic, cost‑effective chiral resolving agent for racemic acids. Its validated use in the enantiomeric separation of ibuprofen (detection limit 4.9 µg) [1] and its historical role in asymmetric catalysis [2] make it a practical choice for academic and industrial stereochemistry laboratories. Procurement of the dihydrate ensures a consistent crystalline form for reproducible chiral separation experiments.
Analgesic Drug Discovery and Mechanism-of-Action Studies
The statistically significant superiority of brucine over total Semen Strychni extracts in murine pain models (p < 0.01) [3] positions brucine dihydrate as a pure reference standard for investigating non‑opioid analgesic pathways. Its 45‑fold lower acute toxicity relative to strychnine [4] further supports its use in in vivo pharmacology experiments where a wider safety margin is desired.
Analytical Reference Standard and Pharmacokinetic Studies
Brucine dihydrate is a key analytical reference material for the quantification of Strychnos alkaloids in biological matrices. Validated UHPLC‑MS/MS methods achieve linear calibration ranges of 1–500 ng/mL with intra‑ and inter‑day precision within 15% [5]. Its well‑characterized oral bioavailability (F = 40–47%) and rapid absorption (Tₘₐₓ < 0.5 h) [6] make it an ideal calibrator for pharmacokinetic studies involving Semen Strychni‑derived formulations.
Solid-State Chemistry and Preformulation Development
The distinct hydrate landscape of brucine—where the dihydrate (HyA) is thermodynamically stable at ambient RH while the anhydrate is stable only below 40% RH [7]—makes brucine dihydrate a model compound for studying hydrate‑anhydrate phase transitions and the impact of hydration state on dissolution and stability. Researchers in pharmaceutical solid‑state chemistry and materials science will find the dihydrate a well‑defined starting material for controlled crystallization and humidity‑dependent stability studies.
Application
Selection Property
Validation Focus
Chiral resolution studies
Chiral selector for racemic acids
Enantiomeric separation validation
Analgesic pathway research
Reported analgesic endpoint context
Pain-model endpoint review
Bioanalytical method calibration
Reference standard for LC-MS/MS
Method accuracy and precision review
Solid-form stability research
Hydrate phase behavior
RH-dependent form stability
[1] Bhushan, R., & Arora, M. (2004). Resolution of (+/-)-ibuprofen using (-)-brucine as a chiral selector by thin layer chromatography. Biomedical Chromatography, 18(10), 838–840. PMID: 15386571. View Source
[2] Springer Nature. (2024). Brucine. In Dictionary of Toxicology. Springer, Singapore. Historical use in chiral resolution and catalysis. View Source
[3] Zheng, D., Pan, Y., & Li, J. (2014). Comparative Study on the Pharmacodynamic Effects on Anti-inflammation and Analgesia by Brucine, Semen Strychnine and Jiu-Fen San. Information on Traditional Chinese Medicine, (4), 1–3. View Source
[4] Ma, L., et al. (1994). Cited in: Taylor & Francis. (2022). Brucine - Knowledge and References. Toxin Reviews. LD50 values. View Source
[5] Gu, W., et al. (2016). Ultra‑performance liquid chromatography‑tandem mass spectrometric assay for the simultaneous determination of brucine, strychnine and brucine N‑oxide in rat plasma. Biomedical Chromatography, 30(7), 1097–1103. PMID: 26578094. View Source
[6] Liu, Y., et al. (2011). Pharmacokinetics of brucine after intravenous and oral administration to rats. Fitoterapia, 82(8), 1302–1308. PMID: 21958965. View Source
[7] Braun, D. E., & Griesser, U. J. (2016). Stoichiometric and Nonstoichiometric Hydrates of Brucine. Crystal Growth & Design, 16(10), 6111–6121. PMID: 28670204. View Source
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